molecular formula C17H10N2Na2O9S2 B3737292 Disodium;4-[(2-carboxyphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate

Disodium;4-[(2-carboxyphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate

Cat. No.: B3737292
M. Wt: 496.4 g/mol
InChI Key: DTGLVBHOVRAUSC-UHFFFAOYSA-L
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Description

Disodium;4-[(2-carboxyphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate is a synthetic azo compound known for its vibrant color properties. It is commonly used in various industrial applications, including dyes and pigments. The compound’s structure features a diazenyl group (-N=N-) linking a carboxyphenyl group to a hydroxynaphthalene disulfonate moiety, contributing to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;4-[(2-carboxyphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-aminobenzoic acid to form a diazonium salt. This intermediate is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Disodium;4-[(2-carboxyphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, yielding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines such as 2-aminobenzoic acid and 3-hydroxy-2,7-naphthalenedisulfonic acid.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Disodium;4-[(2-carboxyphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy to highlight cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The diazenyl group (-N=N-) can interact with various molecular targets, including enzymes and proteins, altering their activity. The compound’s ability to form stable complexes with metals and other molecules also contributes to its diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
  • Disodium 4-[(2-arsonophenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate

Uniqueness

Disodium;4-[(2-carboxyphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it versatile for multiple applications, distinguishing it from other similar azo compounds.

Properties

IUPAC Name

disodium;4-[(2-carboxyphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O9S2.2Na/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGLVBHOVRAUSC-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2Na2O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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